2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the cyclization of substituted isoindole derivatives. This method typically uses cyclization reactions under specific conditions to form the benzoxazepine ring .
- Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids, followed by cyclization to form the benzoxazepine structure .
Industrial Production Methods:
- Industrial production methods for this compound often involve the use of microwave heating to synthesize pyrimido-oxazepine analogs . This method is efficient and can be scaled up for larger production.
Types of Reactions:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Methanol, ethanol, dichloromethane.
Major Products:
- Oxidation products: Oxidized derivatives of the benzoxazepine ring.
- Reduction products: Reduced forms of the benzoxazepine ring.
- Substitution products: Substituted benzoxazepine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of oxygen.
1,4-Benzodiazepine: Contains a nitrogen atom in place of the oxygen atom in the benzoxazepine ring.
Uniqueness:
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)9-7-3-1-2-4-8(7)14-6-5-12-9/h1-4,9,12H,5-6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFYGKGHFARFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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